3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 172.20 g/mol. The compound features a methylamino group attached to the propanoic acid backbone, providing potential for various chemical interactions and biological activities. This compound is often studied for its relevance in medicinal chemistry and biochemistry due to its structural properties and functional groups.
This compound exhibits various biological activities due to its structural features. Research indicates that derivatives of pyrazole compounds often show:
The biological activity largely depends on the substituents on the pyrazole ring and the nature of the propanoic acid moiety.
Several synthetic routes can be employed to produce 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid:
The applications of 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid span various fields:
Interaction studies involving this compound typically focus on its binding affinities with various biological targets, such as enzymes or receptors. Research has shown that:
These interactions can provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural characteristics with 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methylpyrazole | Simple pyrazole structure without carboxylic acid | |
2-Methyl-3-(5-methylpyrazolyl)propionic acid | Similar backbone but different substituents | |
4-Amino-1H-pyrazole | Contains an amino group instead of methylamino | |
5-Methyl-1H-pyrazole | Additional methyl group affecting reactivity |
The uniqueness of 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid lies in its combination of a pyrazole ring with a methylamino group directly attached to a propanoic acid backbone. This specific arrangement allows for diverse chemical reactivity and potential biological interactions that may not be present in simpler analogs or other derivatives.